9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine
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Overview
Description
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine: is a synthetic compound with significant applications in various scientific fields It is known for its unique structure, which includes a purine base attached to a chlorinated oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxolane ring.
Reduction: This reaction can reduce the chlorinated groups to simpler forms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized purine derivatives .
Scientific Research Applications
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the purine base fitting into the active site of the target molecule, leading to changes in its function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine,5’-chloro-5’-deoxy: Similar in structure but with different functional groups.
2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one: Another chlorinated purine derivative with distinct properties.
Uniqueness
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine is unique due to its specific chlorinated oxolane ring and purine base combination. This structure imparts unique chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
63162-55-0 |
---|---|
Molecular Formula |
C10H11Cl2N5O |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6-,7+/m0/s1 |
InChI Key |
PJGDEDUVJWPDNT-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
63162-55-0 | |
Synonyms |
9-(3',5'-dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine DTA 35 DTA-35 |
Origin of Product |
United States |
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